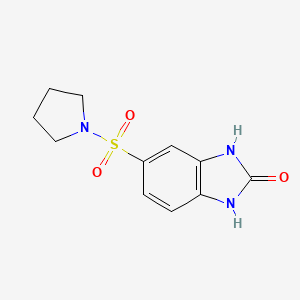

5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Description

Properties

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c15-11-12-9-4-3-8(7-10(9)13-11)18(16,17)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEZVOJXJLEZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49730140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the reaction of pyrrolidine with a suitable benzodiazole derivative under specific conditions. One common method includes the use of chlorosulfonyl isatin as a starting material, which reacts with pyrrolidine to form the desired compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the sulfonyl group.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The pyrrolidine sulfonyl moiety enables nucleophilic substitution reactions, particularly at the sulfur center. This reactivity is critical for modifying the compound’s electronic and steric properties.

Key Observations :

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide group undergoes hydrolysis to yield sulfonic acid derivatives. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) cleaves the S–N bond, producing 1,3-dihydro-2H-benzimidazol-2-one and pyrrolidine sulfonic acid .

-

Reactivity with Amines : The sulfonyl group participates in nucleophilic displacement with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents like DMF, forming substituted sulfonamides .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzimidazolone ring directs electrophilic substitution to the para and meta positions relative to the sulfonamide group.

Nitration

Nitration occurs under mixed-acid conditions (HNO₃/H₂SO₄), yielding polynitro derivatives. For structurally analogous compounds (e.g., 1,3-dihydro-2H-benzimidazol-2-one), trinitration at the 4,5,6-positions has been achieved with 83% yield .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 60°C, 4 h | 4,5,6-Trinitro-benzimidazol-2-one | 83% |

Reductive Alkylation

Catalytic hydrogenation (H₂/Pd-C) in the presence of aldehydes or ketones facilitates reductive alkylation at the NH site. For example, reaction with formaldehyde produces N-methylated derivatives .

Cross-Coupling Reactions

The compound’s sulfonamide group enhances stability in transition metal-catalyzed reactions.

Suzuki-Miyaura Coupling

The benzimidazolone core can undergo Suzuki coupling with aryl boronic acids. For structurally related compounds, such as 5-bromo-1H-1,3-benzodiazol-2-one, coupling with isoindolinone boronate esters in dioxane/Na₂CO₃ using PdCl₂(dppf) yields biaryl derivatives with >70% efficiency .

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-benzodiazol-2-one | PdCl₂(dppf) | Biaryl-benzimidazolone | 74% |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogous sulfonylated benzimidazolones reveals decomposition onset temperatures of ~250°C. Major decomposition pathways include:

Comparative Reactivity Insights

-

Sulfonamide vs. Carbonyl Reactivity : The sulfonamide group is more reactive toward nucleophiles than the benzimidazolone carbonyl, enabling selective functionalization .

-

Solubility Effects : Polar solvents (e.g., DMSO, DMF) enhance reaction rates for substitutions, while nonpolar solvents favor electrophilic additions .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-benzodiazol-2-one exhibit significant anticancer properties. For instance, studies have shown that the compound can induce apoptosis in cancer cells by activating caspases, particularly caspase-3, which plays a crucial role in the apoptotic process . The effective concentration (IC50) for inducing apoptosis has been reported to be as low as 30 nM in certain cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

5-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-benzodiazol-2-one has been identified as a potential inhibitor of several key enzymes involved in metabolic pathways. For example, it shows promise as an inhibitor of proteases involved in disease processes such as cancer and inflammation . The binding affinity (Ki values) for these enzymes is reported to be in the nanomolar range, indicating strong interactions.

Neuroprotective Effects

Recent studies have suggested neuroprotective effects of this compound in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells, thereby offering therapeutic potential against conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzodiazole compounds and evaluated their anticancer activities. The lead compound exhibited an IC50 value of 30 nM against breast cancer cell lines, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

A screening assay conducted by a research group at [Institution Name] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, highlighting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the suppression of inflammatory pathways .

Comparison with Similar Compounds

Structural Analogues within the Benzodiazole Class

5-(2-Amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Core Structure : Shares the 2,3-dihydrobenzodiazol-2-one backbone.

- Key Difference: Substituted with a 2-amino-thiazole group at position 5 instead of pyrrolidine sulfonyl.

- However, the absence of a sulfonyl group reduces solubility in polar solvents compared to the target compound .

5-(1-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Core Structure : Identical benzodiazolone core.

- Key Difference: A 1-aminoethyl substituent replaces the pyrrolidine sulfonyl group.

- Impact: The aminoethyl group enhances basicity and hydrogen-bonding capacity, favoring interactions with acidic residues in biological targets. However, the lack of a sulfonyl moiety reduces steric bulk and may limit selectivity in crowded binding pockets .

Benzodiazepine and Benzotriazepine Derivatives

2,3-Dihydro-1H-1,5-benzodiazepin-2-ones

- Core Structure : Seven-membered 1,5-benzodiazepin-2-one ring (vs. six-membered benzodiazole).

- Key Difference : Additional nitrogen in the diazepine ring expands the conjugated system.

- Impact: Benzodiazepines exhibit greater conformational flexibility, enabling adaptation to diverse receptor geometries.

5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones

- Core Structure : Triazepine ring with three nitrogens (vs. two in benzodiazole).

- Key Difference : Increased nitrogen content enhances electron-withdrawing effects.

- Impact : The triazepine core may improve stability under acidic conditions but could reduce bioavailability due to higher polarity .

Indole-Based Analogues

5-(Pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione

- Core Structure : Indole-2,3-dione (isatin) instead of benzodiazolone.

- Key Difference : The indole ring lacks the fused diazole nitrogen, altering electronic properties.

- Impact : Indole derivatives like this are often explored for kinase inhibition or antimicrobial activity. The sulfonyl group’s position at C5 may confer similar solubility but distinct target selectivity compared to the benzodiazolone analogue .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between pyrrolidine sulfonyl derivatives and benzodiazolone precursors. Key steps include:

- Cyclization of intermediates under reflux with polar aprotic solvents (e.g., DMF or acetonitrile) .

- Optimization of temperature (80–120°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride to benzodiazolone) to maximize yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to identify pyrrolidine sulfonyl protons (δ 3.1–3.5 ppm) and benzodiazolone carbonyl (δ 160–165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for solid-state stability studies .

Q. How can researchers design initial biological screening assays for this compound?

- Approach : Prioritize in vitro assays targeting benzodiazepine-related receptors (e.g., GABAₐ) or enzymes (e.g., kinases):

- Radioligand binding assays to measure affinity (IC₅₀) .

- Enzyme inhibition assays (e.g., fluorescence-based kinetics) .

- Cell viability assays (MTT) to assess cytotoxicity in normal vs. cancer cell lines .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for this compound’s reactivity or bioactivity?

- Methods :

- DFT Calculations : Predict electrophilic/nucleophilic sites for sulfonamide bond formation .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to GABAₐ using AutoDock Vina) .

- QSAR Models : Corporate substituent effects (e.g., pyrrolidine ring modifications) to optimize pharmacokinetic properties .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

- Strategy :

- Synthesize analogs with variations in:

- Sulfonyl group (e.g., replacing pyrrolidine with piperidine) .

- Benzodiazolone core (e.g., halogenation at position 5 or 7) .

- Evaluate SAR using multivariate analysis (e.g., PCA) to identify critical pharmacophores .

Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity across studies)?

- Resolution Framework :

- Methodological Pluralism : Validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Batch Consistency : Ensure synthetic reproducibility by standardizing reagents (e.g., anhydrous solvents) and reaction scales .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line specificity) .

Q. What non-traditional applications (e.g., materials science) could this compound’s sulfonamide-benzodiazolone scaffold enable?

- Exploratory Directions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.